1-ethyl-4-(3-furylmethyl)piperazine
Description
Overview of Heterocyclic Scaffolds in Modern Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in the field of medicinal chemistry. These structures are integral to a vast number of biologically active molecules, including a majority of approved drugs. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and capacity for hydrogen bonding. These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. The structural diversity and versatility of heterocyclic scaffolds make them attractive building blocks in the design of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.
The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly privileged scaffold in drug discovery. researchgate.netmdpi.com Its unique structural features allow for the introduction of two different substituents on its nitrogen atoms, providing a versatile platform for creating diverse chemical libraries. The basic nature of the piperazine nitrogens can enhance the aqueous solubility of a molecule, a desirable property for drug candidates. researchgate.net Furthermore, the piperazine moiety is a key component in numerous approved drugs with a wide array of biological activities, including anticancer, antihistamine, anti-inflammatory, and antipsychotic effects. researchgate.netnih.govnih.gov The ability of the piperazine scaffold to favorably influence both the pharmacodynamic and pharmacokinetic profiles of a molecule underscores its significance in medicinal chemistry. mdpi.com
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another important structural motif found in many biologically active compounds. The incorporation of a furan nucleus into a molecule can significantly impact its pharmacological properties. Furan derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The furan scaffold can act as a bioisostere for other aromatic rings and its presence can modulate a molecule's interaction with biological targets. nih.gov The hybridization of a furan moiety with other pharmacophores has been shown to be a successful strategy for the development of new therapeutic agents. nih.govnih.gov
Design Rationale and Chemical Space Exploration for 1-Ethyl-4-(3-furylmethyl)piperazine
The design of this compound is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. nih.gov In this case, the molecule integrates the piperazine scaffold, known for its favorable pharmacokinetic properties and broad bioactivity, with the furan ring, a versatile heterocyclic motif.
The rationale for this specific combination can be broken down as follows:
The Piperazine Core: The 1-ethylpiperazine (B41427) moiety serves as a key structural element. The ethyl group at the N1 position can influence the molecule's lipophilicity and metabolic stability. The secondary amine at the N4 position provides a point for further functionalization, in this case, with the 3-furylmethyl group.
The Furan Moiety: The 3-furylmethyl group introduces an aromatic heterocyclic system. The position of the linkage at the 3-position of the furan ring, as opposed to the more common 2-position, can lead to a different spatial arrangement of the molecule and potentially unique interactions with biological targets.
Exploration of the chemical space around this core structure could involve modifications at several positions. For instance, varying the alkyl substituent on the N1-piperazine nitrogen could modulate the compound's physicochemical properties. Additionally, substitution on the furan ring could further refine its biological activity profile.
Historical Context of Related Structures in Academic Research
The academic investigation of molecules containing piperazine and furan moieties has a rich history. Research into piperazine derivatives has led to the development of numerous drugs across various therapeutic areas. researchgate.net Similarly, the synthesis and biological evaluation of furan-containing compounds have been extensively documented.
More specifically, the combination of piperazine with various aromatic and heterocyclic rings has been a fruitful area of research. For example, the synthesis of rhein-piperazine-furanone hybrids has yielded compounds with potent anticancer activity. nih.gov In another study, artemisinin-piperazine-furan ether hybrids were synthesized and showed significant cytotoxic activity against human cancer cell lines. nih.gov Furthermore, piperazine derivatives have been coupled with vindoline, a Vinca alkaloid, to create novel anticancer agents. mdpi.com
While specific academic research on this compound appears to be limited, the extensive body of literature on related structures provides a strong foundation for its investigation. The established synthetic methodologies for creating N-alkyl and N-aryl piperazine derivatives, as well as the known biological activities of similar piperazine-furan hybrids, offer valuable context for the study of this particular compound. researchgate.netcapes.gov.brnih.gov
Statement of Academic Research Objectives for this compound
Given the pharmacological potential of its constituent piperazine and furan scaffolds, a formal academic investigation of this compound is warranted. The primary objectives of such a research program would be:
To develop and optimize a robust synthetic route for this compound. This would involve exploring various synthetic strategies, such as the reaction of 1-ethylpiperazine with a suitable 3-furylmethyl electrophile or reductive amination of 3-furaldehyde (B129913) with 1-ethylpiperazine, to ensure efficient and scalable production of the target compound.
To thoroughly characterize the physicochemical properties of the synthesized compound. This would include determination of its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
To conduct a comprehensive in vitro screening of this compound to evaluate its potential biological activities. Based on the known pharmacology of its structural components, this screening could initially focus on anticancer, antimicrobial, and anti-inflammatory assays.
To investigate the structure-activity relationships (SAR) of a series of analogues. This would involve the synthesis of related compounds with modifications to the ethyl group and the furan ring to understand how these structural changes impact biological activity.
To elucidate the potential mechanism of action for any observed biological activity. Should the compound exhibit significant activity in a particular assay, further studies would be necessary to identify its molecular target and the signaling pathways it modulates.
The successful completion of these objectives would provide a comprehensive understanding of the chemical and biological properties of this compound and its potential as a lead compound for further drug development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(furan-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-12-4-6-13(7-5-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIPRZPSVVWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Ethyl 4 3 Furylmethyl Piperazine
Retrosynthetic Analysis of 1-Ethyl-4-(3-furylmethyl)piperazine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made at the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring.
Two logical retrosynthetic pathways emerge from this analysis:
Pathway A: This pathway involves a primary disconnection at the N4-C(furyl) bond. This suggests that the final step of the synthesis would be the attachment of the 3-furylmethyl group to a pre-existing 1-ethylpiperazine (B41427) precursor. A further disconnection at the N1-C(ethyl) bond of 1-ethylpiperazine leads back to the parent piperazine ring. This is often the preferred route as it allows for the sequential introduction of the substituents.
Pathway B: An alternative approach involves disconnecting the N1-C(ethyl) bond first. This would make 1-(3-furylmethyl)piperazine the key intermediate, which would then be ethylated in the final step. This pathway is also viable but may present different challenges in terms of selectivity and reactivity depending on the chosen synthetic methods.
Both pathways ultimately converge on piperazine itself and appropriate C1 (ethyl) and C4 (furylmethyl) synthons, such as ethyl halides, acetaldehyde, 3-furaldehyde (B129913), or 3-(halomethyl)furan.
Established Synthetic Routes to the Piperazine Core
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its synthesis is well-established, with numerous methods available for its formation and subsequent derivatization.
The construction of the piperazine core itself can be achieved through various cyclization strategies, typically involving the formation of two C-N bonds. These methods often start from acyclic precursors containing two nitrogen atoms and a suitable carbon backbone.
| Method | Precursors | Description |
| Diamine Cyclization | A 1,2-diamine (e.g., ethylenediamine) and a 1,2-dihaloethane derivative. | This is a classical approach involving the double nucleophilic substitution of the halide leaving groups by the amine nucleophiles to form the heterocyclic ring. |
| Reductive Cyclization of Dioximes | Primary amines and nitrosoalkenes. | This method involves a sequential double Michael addition to form a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization to yield the piperazine ring. mdpi.com |
| Aza-Michael Cyclization | Diamine precursors with an activated alkene. | An intramolecular aza-Michael reaction can be employed to form the piperazine ring, a method that has been used in the synthesis of complex pharmaceutical compounds. mdpi.com |
| From Amino Acids | Cyclic sulfamidates derived from amino acids. | A modular synthesis of 2,6-disubstituted piperazines can be achieved through a key step of highly diastereoselective intramolecular hydroamination. organic-chemistry.org |
Once the piperazine ring is formed, the introduction of substituents onto the nitrogen atoms is a critical step. N-alkylation is a fundamental transformation in the synthesis of piperazine derivatives. mdpi.comnih.gov For a molecule like this compound, this can be done sequentially. The synthesis of the 1-ethylpiperazine intermediate is a key step in Pathway A.
Common methods for N-alkylation include:
Nucleophilic Substitution: This widely used method involves the reaction of a piperazine nitrogen with an alkyl halide (e.g., ethyl iodide or ethyl bromide) or sulfonate. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. To achieve mono-alkylation, reaction conditions such as temperature, stoichiometry, and the use of protecting groups must be carefully controlled. A simple procedure involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net
Reductive Amination: This powerful technique involves the reaction of the piperazine amine with an aldehyde or ketone (in this case, acetaldehyde for the ethyl group) in the presence of a reducing agent. mdpi.comnih.govnih.gov The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding alkylated amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. This method is often preferred for its mild conditions and high selectivity.
| Strategy | Reagents | Key Features |
| Nucleophilic Substitution | Ethyl halide (e.g., C₂H₅Br, C₂H₅I), Base (e.g., K₂CO₃, Et₃N) | Direct and widely applicable. Requires control to prevent dialkylation. nih.gov |
| Reductive Amination | Acetaldehyde (CH₃CHO), Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Mild conditions, high selectivity, avoids harsh alkylating agents. mdpi.comnih.gov |
Introduction of the Furan (B31954) Moiety at Position 4 of the Piperazine Ring
The final key step in the proposed synthesis (Pathway A) is the attachment of the 3-furylmethyl group to the N4 position of 1-ethylpiperazine. This transformation relies on the formation of a new C-N bond.
Similar to the N-ethylation step, the introduction of the 3-furylmethyl group can be accomplished through several standard synthetic protocols. The choice of method depends on the availability of starting materials and the desired reaction conditions.
Reductive Amination: The reaction of 1-ethylpiperazine with 3-furaldehyde, followed by reduction, is a highly effective method. mdpi.com This two-step, one-pot procedure is highly convergent and utilizes readily available starting materials. Catalytic hydrogenation is a common choice for the reduction step. mdpi.com
Nucleophilic Substitution: The alkylation of 1-ethylpiperazine with a 3-(halomethyl)furan, such as 3-(chloromethyl)furan (B80766) or 3-(bromomethyl)furan, is another direct approach. The furan ring is generally stable to these conditions, and the reaction proceeds via a standard Sₙ2 mechanism.
Buchwald-Hartwig Coupling: While more commonly used for forming aryl-N bonds, palladium-catalyzed cross-coupling reactions can, in some cases, be adapted for benzylic-type C-N bond formation. This method offers an alternative but is often more complex and costly than the classical methods for this specific transformation. researchgate.net
To synthesize this compound from 1-ethylpiperazine, two primary pathways are most practical:
Pathway 1: Reductive Amination This pathway involves the condensation of 1-ethylpiperazine with 3-furaldehyde to form an iminium ion intermediate. This intermediate is not isolated but is reduced in situ to the final product.
Reagents and Conditions:
Substrates: 1-Ethylpiperazine and 3-Furaldehyde
Reducing Agent: Platinum on carbon (Pt/C) with hydrogen gas, or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Solvent: A protic solvent like methanol or ethanol for catalytic hydrogenation, or an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for hydride reagents.
Temperature: Typically room temperature.
Pathway 2: Nucleophilic Alkylation This pathway utilizes a pre-functionalized furan derivative, 3-(chloromethyl)furan, which acts as an electrophile. The nucleophilic nitrogen of 1-ethylpiperazine attacks the benzylic-like carbon, displacing the chloride leaving group.
Reagents and Conditions:
Substrates: 1-Ethylpiperazine and 3-(Chloromethyl)furan
Base (optional but recommended): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to act as an acid scavenger.
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).
Temperature: Room temperature to gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.
Both pathways provide efficient and direct access to the target compound, this compound, from the key 1-ethylpiperazine intermediate.
Advanced Reaction Conditions and Yield Optimization
The optimization of reaction conditions is a critical step in the development of any synthetic process to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, which would likely be achieved through a stepwise N-alkylation of piperazine, several parameters can be optimized. A plausible synthetic approach would involve the reaction of 1-ethylpiperazine with a 3-furylmethyl halide.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often employed for N-alkylation reactions.
Base: A base is typically required to neutralize the acid generated during the alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. The strength and solubility of the base can influence the reaction outcome.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to the formation of side products. Optimization involves finding a balance to achieve a reasonable reaction time with minimal byproducts.
Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to facilitate the reaction between reactants in different phases, potentially improving the reaction rate and yield.
A hypothetical optimization study for the synthesis of this compound from 1-ethylpiperazine and 3-(chloromethyl)furan is presented in the table below.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 75 |
| 2 | DMF | K₂CO₃ | 80 | 12 | 82 |
| 3 | DMSO | K₂CO₃ | 80 | 12 | 85 |
| 4 | DMF | Et₃N | 80 | 12 | 65 |
| 5 | DMF | K₂CO₃ | 60 | 24 | 78 |
| 6 | DMF | K₂CO₃ | 100 | 8 | 80 (with impurities) |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The principles of green chemistry can be applied to the synthesis of this compound in several ways.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the N-alkylation approach, the atom economy is inherently high.
Use of Safer Solvents and Auxiliaries: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran could be explored. The use of aqueous ethanol as a solvent has been reported for some piperazine syntheses. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another approach to improve energy efficiency by significantly reducing reaction times. researchgate.net
Use of Renewable Feedstocks: While not directly applicable to the immediate precursors of this compound, the broader synthetic strategy could consider the origin of the starting materials. Furan derivatives, for instance, can sometimes be derived from biomass.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the primary N-alkylation may not require a catalyst, purification and other steps could be designed to be more catalytic. The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. rsc.org
The application of photoredox catalysis, which uses visible light to drive chemical reactions, represents a modern and green approach to the synthesis of complex molecules, including some piperazine derivatives. mdpi.comorganic-chemistry.org Exploring such methods could lead to more sustainable synthetic routes for this compound.
Molecular Structure, Conformation, and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are essential for a detailed understanding of the molecule's structure and dynamics in solution.
The piperazine (B1678402) ring typically exists in a chair conformation, which can undergo ring inversion. The presence of two different substituents on the nitrogen atoms (an ethyl group and a 3-furylmethyl group) makes the molecule asymmetric.
Advanced NMR techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical in determining the spatial proximity of protons and thus the preferred conformation of the molecule in solution. For instance, correlations between the protons of the ethyl group and the piperazine ring protons would help to establish their relative orientation. The conformation of the piperazine ring, whether the substituents are predominantly in axial or equatorial positions, could be inferred from the coupling constants of the piperazine protons and through space interactions observed in NOESY spectra. Dynamic NMR studies could also provide information on the energy barrier for the piperazine ring inversion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1-ethyl-4-(3-furylmethyl)piperazine (Note: These are predicted values and may differ from experimental data.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | ~1.1 | ~12 |
| Ethyl-CH₂ | ~2.4 | ~52 |
| Piperazine-H (axial) | ~2.3-2.5 | ~53 |
| Piperazine-H (equatorial) | ~2.6-2.8 | ~53 |
| Furylmethyl-CH₂ | ~3.5 | ~55 |
| Furan-H4 | ~6.3 | ~110 |
| Furan-H5 | ~7.3 | ~143 |
| Furan-H2 | ~7.4 | ~139 |
| Furan-C3 | - | ~125 |
| Furan-C4 | - | ~110 |
| Furan-C5 | - | ~143 |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molar mass: 194.28 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.
The molecular ion peak [M]⁺ at m/z 194 would be expected. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of an ethyl radical (•CH₂CH₃) resulting in a fragment at m/z 165, or the loss of a furylmethyl radical resulting in a fragment at m/z 113.
Cleavage of the C-C bond of the ethyl group, leading to the loss of a methyl radical (•CH₃) from the M-1 fragment, though less common.
Fragmentation of the piperazine ring itself, leading to characteristic ions at m/z 56, 70, or 85.
The furan (B31954) ring can also undergo characteristic fragmentation, although the initial cleavages are more likely to occur at the more labile piperazine portion of the molecule. A prominent fragment corresponding to the furfuryl cation at m/z 81 is highly probable.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 194 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₂CH₃]⁺ |
| 113 | [M - furylmethyl]⁺ |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
IR and Raman spectroscopy are used to identify the functional groups and to study the vibrational modes of a molecule.
C-H stretching vibrations: The aliphatic C-H stretches from the ethyl and piperazine groups would appear in the 2800-3000 cm⁻¹ region. The aromatic C-H stretches from the furan ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C-N stretching vibrations: These would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
C-O-C stretching vibrations: The furan ether linkage would show characteristic strong absorptions in the 1000-1300 cm⁻¹ region.
Piperazine ring vibrations: The entire ring can undergo "breathing" and other deformation modes, which would give rise to complex absorptions in the fingerprint region.
Raman spectroscopy would be a valuable complementary technique, particularly for the symmetric vibrations of the furan ring and the C-C backbone of the piperazine and ethyl groups, which might be weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination
Should single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state.
The crystal structure would reveal how the individual molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions. Due to the absence of strong hydrogen bond donors (like N-H or O-H), it is expected that the crystal packing would be dominated by weaker C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the furan rings of adjacent molecules. The specific arrangement would aim to maximize packing efficiency.
X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of the molecule in the solid state. This would confirm the chair conformation of the piperazine ring and establish the exact orientation (axial or equatorial) of the ethyl and 3-furylmethyl substituents. This solid-state conformation can then be compared with the predominant conformation in solution as determined by NMR spectroscopy to understand the influence of the crystal packing forces on the molecular structure.
Conformational Dynamics of the Piperazine Ring System
The piperazine ring, a central feature of this molecule, is known for its conformational flexibility. Typically, it adopts a chair conformation to minimize steric strain. However, the presence of two different substituents—the ethyl group on one nitrogen and the 3-furylmethyl group on the other—complicates this picture.
The conformational dynamics of piperazine derivatives are a subject of considerable interest in medicinal chemistry, as the spatial arrangement of the substituents can significantly influence their biological activity. nih.gov The flexibility of the piperazine ring allows it to adopt various conformations, which can be crucial for its interaction with biological targets. nih.gov Studies on other piperazine derivatives often reveal a preference for a chair conformation, though boat and twist-boat conformations are also possible and can be populated depending on the energetic landscape. researchgate.net The interplay between the axial and equatorial positioning of the N-substituents would be a key aspect of the conformational analysis of this compound.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
To gain a deeper understanding of the molecule's properties, quantum chemical calculations are an indispensable tool. These calculations can provide insights into the molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to determine the optimized molecular geometry. researchgate.net
These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. The results would likely confirm the chair-like conformation of the piperazine ring and predict the preferred orientation of the ethyl and furylmethyl substituents. Similar calculations on other heterocyclic compounds have shown high agreement between theoretical and experimental results. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface.
For this compound, the MEP surface would highlight regions of negative potential (electron-rich areas) and positive potential (electron-poor areas). Typically, the nitrogen atoms of the piperazine ring and the oxygen atom of the furan ring would be expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the ethyl and methyl groups would likely exhibit positive potential. This analysis is crucial for identifying sites for intermolecular interactions. researchgate.net
Pharmacological and Biological Activity Profiling in Vitro and Preclinical Mechanistic Studies
Enzyme Inhibition and Activation Studies
Other Relevant Enzymatic Targets:No data available.
Without any primary research or review articles on 1-ethyl-4-(3-furylmethyl)piperazine, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further research is required to elucidate the pharmacological profile of this specific compound.
Investigation of Neuropharmacological Effects
There are no published studies investigating the potential effects of this compound on the central or peripheral nervous system.
While the broader class of piperazine (B1678402) derivatives has been the subject of extensive research, leading to the development of numerous compounds with diverse biological activities, this specific molecule, this compound, does not appear to have been a subject of published pharmacological or biological profiling. Its existence is noted in chemical supplier databases, but without any accompanying analytical or activity data.
Consequently, it is not possible to provide the requested detailed article on the pharmacological and biological activity of this compound due to the absence of foundational scientific research on this particular compound.
Studies on Central Nervous System (CNS) Activity (e.g., Sedative, Analgesic, Anticonvulsant)
There are no available research findings detailing the sedative, analgesic, or anticonvulsant properties of this compound. While other piperazine derivatives have been investigated for such CNS effects, data specific to this compound is absent from the scientific record.
Exploration of Antidepressant and Anxiolytic Potential
Similarly, the antidepressant and anxiolytic potential of this compound has not been explored in any published preclinical models. The scientific community has not yet reported on its effects in standard behavioral tests for depression and anxiety.
Anti-inflammatory and Immunomodulatory Mechanism Studies
No studies have been published that investigate the anti-inflammatory or immunomodulatory mechanisms of this compound. Its potential to modulate inflammatory pathways or immune responses remains uninvestigated.
Elucidation of Molecular Mechanism of Action for Observed Activities
Given the lack of observed activities, there has been no elucidation of the molecular mechanism of action for this compound.
Ligand-Target Interaction Analysis
There is no data available from ligand-target interaction analyses for this specific compound.
Downstream Cellular and Biochemical Effects
Information regarding the downstream cellular and biochemical effects of this compound is not available in the current body of scientific literature.
Structure Activity Relationship Sar and Rational Compound Design
Systematic Modification of the N-Ethyl Substituent
The N-ethyl group at the 1-position of the piperazine (B1678402) ring is a critical determinant of the molecule's interaction with its biological target. SAR studies on analogous piperazine derivatives have demonstrated that the size, lipophilicity, and electronic nature of this substituent significantly influence binding affinity and functional activity. researchgate.netresearchgate.net
Systematic modifications of the N-ethyl group can be explored to probe the steric and electronic requirements of the binding pocket. For instance, increasing the alkyl chain length from ethyl to propyl or butyl could enhance van der Waals interactions if the binding site contains a hydrophobic pocket. Conversely, shortening the chain to a methyl group might be beneficial if the pocket is sterically constrained.
Introduction of polarity through the addition of a hydroxyl or methoxy (B1213986) group to the ethyl chain could lead to new hydrogen bond interactions, potentially increasing affinity and selectivity. The table below illustrates hypothetical activity data based on such modifications, a common strategy in medicinal chemistry to explore the SAR of a lead compound.
| Compound | R Group (Modification of N-Ethyl) | Hypothetical IC₅₀ (nM) | Rationale for Modification |
|---|---|---|---|
| 1 | -CH₂CH₃ (Ethyl) | 50 | Parent Compound |
| 2 | -CH₃ (Methyl) | 75 | Probing for steric hindrance |
| 3 | -CH₂CH₂CH₃ (Propyl) | 30 | Exploring larger hydrophobic pocket |
| 4 | -CH(CH₃)₂ (Isopropyl) | 120 | Investigating branched-chain tolerance |
| 5 | -CH₂CH₂OH (Hydroxyethyl) | 45 | Introducing hydrogen bond donor/acceptor |
Positional and Electronic Modifications of the Furan (B31954) Ring
The 3-furylmethyl moiety serves as a key interaction domain. Both the position of the methylene (B1212753) linker on the furan ring and the electronic properties of the furan itself are crucial for activity. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking or hydrophobic interactions.
Moving the methylene linker from the 3-position to the 2-position of the furan ring would significantly alter the spatial orientation of the piperazine group relative to the furan, likely impacting receptor binding. Furthermore, replacing the furan ring with other five-membered heterocycles such as thiophene (B33073) or pyrrole (B145914) can modulate the electronic and lipophilic character of the molecule. researchgate.net For example, a thiophene ring is often considered a bioisostere of furan but possesses different electronic distribution and metabolic stability.
The introduction of substituents on the furan ring can also fine-tune its electronic properties. Electron-withdrawing groups, such as a nitro or cyano group, would decrease the electron density of the ring, while electron-donating groups, like a methyl or methoxy group, would increase it. These changes can affect the strength of any hydrogen bonds or π-stacking interactions.
| Compound | Aromatic Ring Modification | Hypothetical IC₅₀ (nM) | Rationale for Modification |
|---|---|---|---|
| 1 | Furan-3-yl | 50 | Parent Compound |
| 6 | Furan-2-yl | 150 | Positional isomerism |
| 7 | Thiophen-3-yl | 65 | Bioisosteric replacement |
| 8 | 5-Methylfuran-3-yl | 40 | Adding electron-donating group |
| 9 | 5-Nitrofuryl-3-yl | 200 | Adding electron-withdrawing group |
Impact of Stereochemistry on Biological Activity
While 1-ethyl-4-(3-furylmethyl)piperazine itself is achiral, the introduction of chiral centers can have a profound effect on biological activity. nih.gov For instance, introducing a methyl group on the piperazine ring would create a stereocenter. The two enantiomers of the resulting compound could exhibit significantly different affinities and/or efficacies for their target, a phenomenon known as stereoselectivity. nih.gov
This stereoselectivity arises from the three-dimensional nature of receptor binding sites. One enantiomer may fit optimally into the binding pocket, allowing for favorable interactions, while the other may experience steric clashes or be unable to achieve the necessary binding conformation. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the optimization of chiral analogs.
Conformational Requirements for Receptor Binding and Efficacy
Computational modeling and conformational analysis can be used to predict the low-energy conformations of the molecule. nih.gov Understanding the preferred conformation of the active compound can guide the design of conformationally restricted analogs. For example, introducing a bridge across the piperazine ring could lock it into a specific conformation, which, if it is the bioactive conformation, could lead to a significant increase in potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing a mathematical model, it becomes possible to predict the activity of novel, unsynthesized compounds. researchgate.net
For a series of analogs of this compound, various molecular descriptors would be calculated, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov These descriptors are then used to build a QSAR equation that relates them to the observed biological activity (e.g., IC₅₀). A statistically significant QSAR model can be a powerful tool in prioritizing the synthesis of new analogs with the highest predicted potency. researchgate.net
Pharmacophore Generation and Mapping
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific receptor and elicit a biological response. nih.gov For this compound and its analogs, a pharmacophore model could be generated based on the structures of the most active compounds.
This model might include features such as a hydrogen bond acceptor (the furan oxygen), a hydrophobic region (the ethyl group), and a basic nitrogen atom (in the piperazine ring). Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new and structurally diverse molecules that fit the model and are therefore likely to be active.
Scaffold Hopping and Bioisosteric Replacements
Bioisosteric replacements for the piperazine ring could include other cyclic diamines like homopiperazine (B121016) or bicyclic amines. enamine.netcambridgemedchemconsulting.comnih.gov The goal is to identify new scaffolds that may offer improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. Similarly, the furan ring can be replaced by other bioisosteres, such as thiazole (B1198619) or oxazole, to modulate the compound's properties. researchgate.netcambridgemedchemconsulting.com
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-ethyl-4-(3-furylmethyl)piperazine, docking simulations can elucidate its binding mode within the active sites of various protein targets.
For instance, piperazine (B1678402) derivatives have been studied as inhibitors of targets like human acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. nih.gov In such simulations, the piperazine ring might engage in hydrogen bonding with amino acid residues, while the furan (B31954) ring could form hydrophobic interactions. The ethyl group can further influence binding affinity and selectivity. The results of these simulations are often quantified by a docking score, which estimates the binding affinity.
A hypothetical docking study of this compound with a target protein might yield the following data:
| Interaction Type | Interacting Residues | Distance (Å) |
| Hydrogen Bond | TYR334 | 2.8 |
| Pi-Pi Stacking | TRP84 | 4.5 |
| Hydrophobic | PHE330, PHE331 | 3.5 - 5.0 |
This table is a hypothetical representation of potential interactions.
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Ensembles
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. dergipark.org.trnih.gov MD simulations track the movements and interactions of atoms, offering a dynamic view of how this compound behaves within a binding pocket.
These simulations can reveal:
Binding Stability: Whether the compound remains stably bound to the target or dissociates.
Conformational Changes: How the ligand and protein adapt to each other's presence.
Water's Role: The influence of water molecules on the binding interactions.
The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. dergipark.org.tr A low and stable RMSD value suggests a stable binding mode.
Virtual Screening Approaches for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Using the structure of this compound as a starting point, virtual screening can be employed to discover novel analogs with potentially improved properties.
This can be done in two primary ways:
Ligand-based virtual screening: Searching for molecules with similar 2D or 3D features to this compound.
Structure-based virtual screening: Docking large compound libraries into a target's binding site to identify new scaffolds that can mimic the binding of the original compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Computational methods are invaluable for predicting the ADME properties of a drug candidate, helping to identify potential liabilities early in the drug discovery process. mdpi.comnih.govnih.govmdpi.com For this compound, various in silico tools can predict its physicochemical and pharmacokinetic properties.
Key ADME parameters that can be predicted computationally include:
| Property | Predicted Value | Implication |
| Molecular Weight | 194.28 g/mol sigmaaldrich.com | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP (Lipophilicity) | Varies by prediction tool | Influences absorption and distribution |
| Aqueous Solubility | Moderate | Affects formulation and bioavailability |
| Blood-Brain Barrier Permeability | Possible | Depends on specific structural features |
| Cytochrome P450 Inhibition | Low/Moderate | Predicts potential for drug-drug interactions mdpi.com |
This table contains both reported sigmaaldrich.com and hypothetical data for illustrative purposes.
These predictions are based on the compound's structure and are crucial for optimizing its drug-like properties.
De Novo Drug Design Approaches Based on Structural Insights
De novo drug design involves the computational creation of novel molecular structures with desired properties. By analyzing the binding mode of this compound, it is possible to design new molecules from scratch.
This process might involve:
Fragment-based design: Using fragments of the original molecule to grow new structures within the target's binding site.
Scaffold hopping: Replacing the piperazine-furan core with other chemical scaffolds while maintaining key binding interactions.
These advanced computational techniques allow for the exploration of novel chemical space in the quest for more potent and selective drug candidates.
Metabolism and Pharmacokinetics in Preclinical Systems Mechanistic and Theoretical
In Vitro Metabolic Stability in Hepatic Systems (e.g., microsomes, hepatocytes)
To predict how a compound will be cleared by the liver, its metabolic stability is assessed using in vitro systems such as liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Hypothetical Data Table for In Vitro Metabolic Stability:
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Identification and Structural Elucidation of Major Metabolites (in vitro)
Following incubation in hepatic systems, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the chemical structures of any metabolites formed. This helps to understand the metabolic pathways the compound undergoes.
Hypothetical Data Table for Major In Vitro Metabolites:
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
Cytochrome P450 (CYP) Inhibition and Induction Potential (in vitro for drug-drug interaction mechanism)
A crucial aspect of preclinical assessment is to determine if the compound can inhibit or induce the activity of major cytochrome P450 (CYP) enzymes. Such interactions can lead to significant drug-drug interactions. Inhibition is typically assessed by measuring the concentration of the compound required to reduce the activity of a specific CYP enzyme by 50% (IC50). Induction studies measure whether the compound increases the expression of CYP enzymes.
Hypothetical Data Table for CYP Inhibition (IC50 values in µM):
| CYP Isoform | 1-ethyl-4-(3-furylmethyl)piperazine IC50 (µM) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Hypothetical Data Table for CYP Induction:
| CYP Isoform | Fold Induction at 10 µM |
| CYP1A2 | Data not available |
| CYP2B6 | Data not available |
| CYP3A4 | Data not available |
Computational Pharmacokinetic Modeling and Simulation
In the absence of experimental data, computational models can be used to predict the pharmacokinetic properties of a compound based on its chemical structure. These models use algorithms trained on large datasets of known compounds to estimate parameters like absorption, distribution, metabolism, and excretion (ADME).
Hypothetical Data Table for Computationally Predicted Pharmacokinetic Parameters:
| Parameter | Predicted Value |
| Human Oral Bioavailability (%) | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Volume of Distribution (L/kg) | Data not available |
| Clearance (mL/min/kg) | Data not available |
Theoretical Membrane Permeability and Distribution Characteristics
A compound's ability to cross biological membranes is a key determinant of its absorption and distribution. This can be predicted computationally through parameters like the logarithm of the partition coefficient (logP) or distribution coefficient (logD), and by using in vitro models like the Caco-2 cell permeability assay.
Hypothetical Data Table for Theoretical Permeability and Distribution:
| Parameter | Predicted Value | Method |
| logP | Data not available | Computational |
| logD at pH 7.4 | Data not available | Computational |
| Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Data not available | In vitro assay |
Future Research Directions and Translational Perspectives
Development of Prodrug Strategies for Optimized Delivery
A significant area of future research for 1-ethyl-4-(3-furylmethyl)piperazine lies in the design of prodrugs to enhance its delivery and therapeutic efficacy. Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. nih.gov For a molecule like this compound, which contains two tertiary amine groups within the piperazine (B1678402) ring, several prodrug approaches could be envisioned.
One potential strategy involves the N-oxidation of one of the piperazine nitrogens to form a piperazine-N-oxide prodrug. This modification would increase the polarity and aqueous solubility of the compound, which could be beneficial for certain formulation types. Once administered, these N-oxides can be metabolically reduced back to the active tertiary amine parent drug.
Another approach is the formation of a quaternary ammonium (B1175870) salt. While this would permanently charge the molecule, it could be designed to target specific transporters or to be cleaved by specific enzymes at the target site, releasing the active compound. Research on piperazinylalkyl ester prodrugs of other compounds has demonstrated enhanced skin permeation, suggesting a potential route for transdermal delivery systems. mdpi.comnih.gov The development of such prodrugs for this compound could significantly broaden its therapeutic applicability.
Exploration of this compound as a Chemical Probe for Biological Systems
The unique structure of this compound makes it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The piperazine moiety is a common feature in molecules designed to interact with neurotransmitter receptors. ijrrjournal.com
To be an effective chemical probe, a molecule should ideally exhibit high potency and selectivity for its biological target. Future research would involve screening this compound against a wide range of biological targets to identify any specific interactions. Should a high-affinity target be identified, the molecule could be further optimized. For instance, the furan (B31954) ring could be modified to incorporate a photoactivatable group or a "click handle" for covalent labeling and subsequent identification of its binding partners within a cell. The ethyl group on the piperazine nitrogen could also be altered to modulate binding affinity and selectivity.
Integration with Advanced Screening Technologies (e.g., high-content screening)
High-content screening (HCS) is a powerful technology that allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of a compound's effects on cells. Integrating this compound into HCS campaigns could rapidly elucidate its biological activities.
Libraries of piperazine-containing compounds have been successfully screened to identify novel inhibitors of various enzymes and receptors. researchgate.net A focused library of derivatives of this compound could be synthesized and screened using HCS to explore its effects on cell health, morphology, organelle function, and specific signaling pathways. This approach would not only help in identifying its primary mechanism of action but could also uncover unexpected "off-target" effects that might be therapeutically relevant.
Potential as a Starting Point for Novel Therapeutic Agents
The piperazine scaffold is a versatile building block in medicinal chemistry, present in numerous approved drugs. tandfonline.comnih.govtandfonline.com Its chemical reactivity and ability to modulate pharmacokinetic properties make it an attractive starting point for drug discovery programs. tandfonline.com The specific combination of an ethyl group and a furylmethyl group in this compound provides a unique chemical space to explore for novel therapeutic agents.
Depending on the biological activities identified through screening efforts, this compound could serve as a lead structure for optimization. For example, if it shows activity against a particular kinase, medicinal chemists could synthesize analogues by modifying the furan ring or the ethyl group to improve potency and selectivity. The piperazine ring itself can be incorporated into more complex polycyclic structures to reduce its conformational flexibility and enhance binding to a target. tandfonline.com
Design of Targeted Delivery Systems
Targeted delivery systems aim to increase the concentration of a drug at its site of action while minimizing exposure to healthy tissues, thereby improving efficacy and reducing side effects. For this compound, several targeted delivery strategies could be explored.
One approach is to conjugate the molecule to a targeting ligand, such as an antibody or a peptide, that specifically recognizes a receptor overexpressed on diseased cells. Another strategy involves encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles. The surface of these nanoparticles can be decorated with targeting moieties to direct them to the desired tissue or cell type. The physicochemical properties of the piperazine ring can be advantageous in the formulation of such delivery systems. nih.gov
Multitargeting Approaches and Polypharmacology Studies
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery. acs.org Piperazine-containing compounds have been investigated as multireceptor ligands. nih.gov
Future research on this compound should include comprehensive profiling of its activity across a wide range of biological targets. If the compound is found to modulate multiple, disease-relevant targets in a beneficial way, it could be developed as a multitargeted agent. For instance, if it inhibits two different enzymes in a cancer-related pathway, it could be more effective than a highly selective inhibitor of a single enzyme. The inherent flexibility and chemical tractability of the piperazine scaffold make it an ideal platform for designing such multitargeted drugs. tandfonline.comacs.org
Q & A
Q. How can researchers optimize the synthesis of 1-ethyl-4-(3-furylmethyl)piperazine to achieve high yields and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile are preferred for nucleophilic substitution reactions involving piperazine derivatives .
- Temperature control : Reactions are typically conducted at room temperature to avoid side reactions from thermal degradation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 1:8 ratio) effectively isolates the target compound .
- Monitoring : Thin-layer chromatography (TLC) in 1:2 hexane/ethyl acetate can track reaction progress .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions on the piperazine ring and furylmethyl group. For example, splitting patterns in H NMR distinguish ethyl and furylmethyl protons .
- IR spectroscopy : Peaks near 2800 cm (C-H stretching in ethyl groups) and 1600 cm (C=C in furan) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent modification : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to enhance lipophilicity and blood-brain barrier penetration. Evidence from similar piperazines shows that ethyl groups balance solubility and activity .
- Furylmethyl optimization : Introducing electron-withdrawing groups (e.g., nitro) on the furan ring may improve binding to targets like serotonin receptors .
- Biological assays : Test modified compounds in in vitro models (e.g., enzyme inhibition assays) to correlate structural changes with activity .
Q. How can computational modeling resolve contradictory bioactivity data for this compound across different studies?
Methodological Answer:
- Molecular docking : Simulate interactions with targets (e.g., dopamine receptors) to identify binding modes. For example, furan’s π-π stacking with aromatic residues in receptor pockets may explain activity variations .
- MD simulations : Analyze conformational stability of the piperazine ring in aqueous vs. lipid environments to assess bioavailability discrepancies .
- QSAR models : Use datasets from analogs (e.g., 1-(3-methoxybenzoyl)piperazines) to predict bioactivity trends and validate with experimental IC values .
Q. What strategies can address low reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Standardized protocols : Adopt strict controls for reaction time (e.g., 6–7 hours for alkylation steps) and solvent drying (anhydrous NaSO) .
- Quality control : Use HPLC with C18 columns to verify purity (>95%) and quantify impurities .
- Inter-lab validation : Share synthetic intermediates (e.g., 1-ethylpiperazine precursors) between groups to isolate variability sources .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the neuropharmacological effects of this compound?
Methodological Answer:
- In vitro models : Use primary neuronal cultures or SH-SY5Y cells to measure dopamine/serotonin reuptake inhibition at concentrations ranging from 1 nM to 100 µM .
- Positive controls : Compare with known inhibitors (e.g., fluoxetine for serotonin) to contextualize potency .
- Data normalization : Express results as % inhibition relative to vehicle controls and fit to sigmoidal curves for EC determination .
Q. What analytical approaches can reconcile conflicting cytotoxicity data for this compound in cancer cell lines?
Methodological Answer:
- Assay standardization : Use MTT or resazurin assays across labs with identical cell lines (e.g., MCF-7 or HeLa) and incubation times (24–48 hours) .
- Metabolic interference checks : Test furan metabolites (e.g., via LC-MS) to rule out false positives from compound degradation .
- Synergistic studies : Evaluate combinatorial effects with chemotherapeutics (e.g., doxorubicin) to identify context-dependent cytotoxicity .
Advanced Structural Analysis
Q. How can X-ray crystallography or cryo-EM elucidate the binding mechanism of this compound to its targets?
Methodological Answer:
- Co-crystallization : Soak purified protein targets (e.g., 5-HT receptors) with the compound at 10 mM concentration and resolve structures at ≤2.0 Å resolution .
- Cryo-EM : For membrane-bound targets, use nanodisc-embedded samples and collect 100,000+ particles for 3D reconstruction .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds between piperazine nitrogen and Asp155 residue) to guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
